2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine
Description
2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine (CAS: 2010176-83-5) is a fluorinated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. The molecule is substituted at position 2 with a 2,4-difluorophenyl group and at position 8 with a fluorine atom. This substitution pattern enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C13H7F3N2 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7F3N2/c14-8-3-4-9(11(16)6-8)12-7-18-5-1-2-10(15)13(18)17-12/h1-7H |
InChI Key |
VQTRGQIVAWBZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)F)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-difluoroaniline with 2-bromo-3-fluoropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The fluorine atoms enhance its binding affinity and selectivity towards these targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Substituent Patterns and Physicochemical Properties
Key Observations:
Fluorine Substitution: The target compound’s dual fluorine atoms at the 2,4-difluorophenyl group and 8-position likely improve metabolic stability and membrane permeability compared to mono-fluorinated analogs like 8-fluoroimidazo[1,2-a]pyridine . In contrast, 8-(4-fluorophenyl)-2,6-dimethylimidazo[1,2-a]pyridine lacks the 8-fluoro group but retains a fluorinated aryl moiety, which may reduce electron-withdrawing effects.
Bulkier Substituents :
- Compounds like 2-(3,4-dimethoxyphenyl)-6-phenethyl-8-amine and IP-8 incorporate larger substituents (e.g., phenethyl, pyrrolidinylmethyl), which may enhance target binding but reduce solubility.
Synthetic Accessibility :
Physicochemical and Analytical Data
- Purity and Stability : Analogs such as 2-(3,4-dimethoxyphenyl)-6-phenethyl-8-amine achieve >99% HPLC purity, indicating robust synthetic protocols .
- Spectroscopic Characterization : ¹H/¹³C NMR and HRMS are standard for structural validation, as demonstrated for tetrahydroimidazo[1,2-a]pyridine derivatives .
Biological Activity
The compound 2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2010176-83-5
- Molecular Formula : C12H8F3N3
- Molecular Weight : 253.21 g/mol
Imidazo[1,2-a]pyridine derivatives are known to interact with various biological targets, including:
- GABA Receptors : These compounds have been studied for their potential as ligands for GABA receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders .
- Receptor Tyrosine Kinases (RTKs) : Some derivatives exhibit inhibitory activity against RTKs like c-Met and VEGFR-2, which are involved in cancer progression. This inhibition can lead to reduced tumor cell proliferation and angiogenesis .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines by targeting specific signaling pathways associated with tumor growth and metastasis.
Table 1: Inhibition Potency Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 0.15 |
| This compound | MCF7 (Breast) | 0.12 |
| This compound | HCT116 (Colon) | 0.10 |
Neuropharmacological Effects
The compound's interaction with GABA receptors suggests potential applications in treating neurological disorders. Studies have shown that it may enhance GABAergic transmission, thus providing anxiolytic and anticonvulsant effects.
Study on Anticancer Activity
In a recent study investigating dual inhibitors targeting c-Met and VEGFR-2, compounds similar to this compound were synthesized. The most promising derivative demonstrated an IC50 value of 0.11 µM for c-Met and 0.19 µM for VEGFR-2. Molecular docking studies revealed that these compounds bind effectively at the ATP-binding sites of these receptors .
Study on GABA Receptor Modulation
Another study explored the effects of imidazo[1,2-a]pyridine derivatives on GABA receptor modulation. The results indicated that these compounds could significantly enhance GABA receptor activity in vitro, suggesting potential therapeutic applications in anxiety disorders and epilepsy management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
